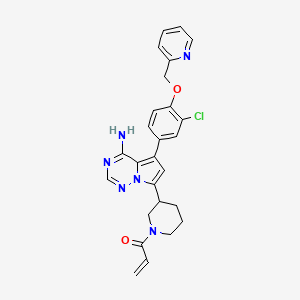
Spr741 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spr741 (tfa) is a novel polymyxin B derivative that acts as an antibiotic adjuvant. It is designed to enhance the permeability of the outer membrane of Gram-negative bacteria, thereby potentiating the activity of coadministered antibiotics. This compound has minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B .
Méthodes De Préparation
Spr741 (tfa) is synthesized through a series of chemical reactions involving polymyxin B. The synthetic route includes the modification of the polymyxin B structure to reduce its positive charge and remove the highly lipophilic fatty-acid side chain, which are responsible for its nephrotoxicity . The preparation involves precise pH control and the use of specific reagents to ensure high yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Des Réactions Chimiques
Spr741 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include formic acid, trifluoroacetic acid, and various organic solvents. The major products formed from these reactions are derivatives of Spr741 (tfa) with modified chemical properties .
Applications De Recherche Scientifique
Spr741 (tfa) has a wide range of scientific research applications, including:
Mécanisme D'action
Spr741 (tfa) enhances the permeability of the outer membrane of Gram-negative bacteria by interacting with the lipid components of the membrane. This interaction disrupts the membrane integrity, allowing coadministered antibiotics to penetrate more effectively. The molecular targets include the lipopolysaccharides and phospholipids in the bacterial outer membrane .
Comparaison Avec Des Composés Similaires
Spr741 (tfa) is unique compared to other polymyxin derivatives due to its reduced nephrotoxicity and minimal intrinsic antibacterial activity. Similar compounds include:
Polymyxin B: An older antibiotic with higher nephrotoxicity and intrinsic antibacterial activity.
Minocycline: Often used in combination with Spr741 (tfa) for enhanced antibacterial activity.
Rifampin: Another antibiotic that shows increased activity when used with Spr741 (tfa).
Spr741 (tfa) stands out due to its ability to potentiate a wide range of antibiotics, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Propriétés
Formule moléculaire |
C46H74F3N13O15 |
|---|---|
Poids moléculaire |
1106.2 g/mol |
Nom IUPAC |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
Clé InChI |
NLLNCTVHZKAIMM-CWNAQSEYSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


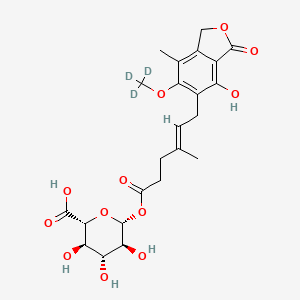
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
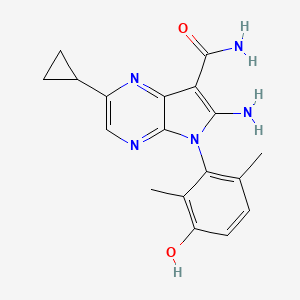
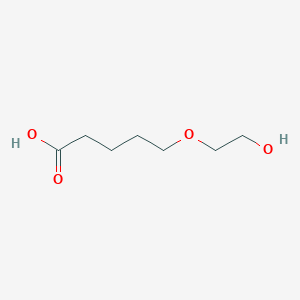
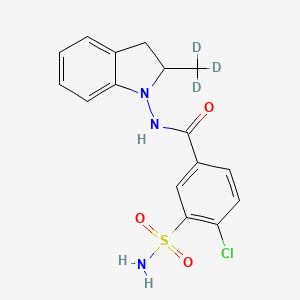
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
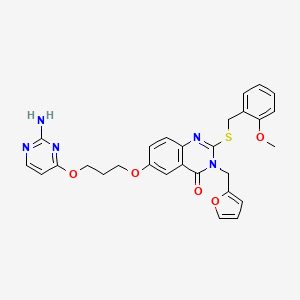
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
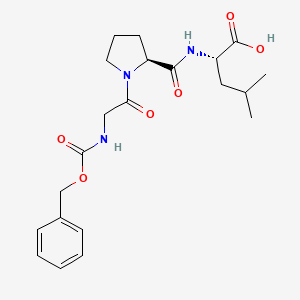
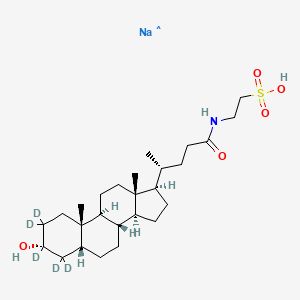
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
